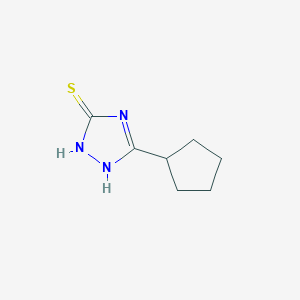

3-cyclopentyl-1H-1,2,4-triazole-5-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is a chemical compound with the CAS Number: 1210317-84-2. It has a molecular weight of 137.18 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like “3-cyclopentyl-1H-1,2,4-triazole-5-thiol”, has been a topic of interest in recent years. These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these compounds often involves strategies using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of “3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is represented by the linear formula C7H11N3 . More detailed structural information can be obtained through spectroscopic techniques .Physical And Chemical Properties Analysis

“3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is a solid substance at room temperature . It has a molecular weight of 137.18 . More detailed physical and chemical properties can be obtained through further experimental analysis.Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Ligand Design

1H-1,2,4-Triazole-3-thiol: serves as a versatile ligand in coordination chemistry. Its mercapto group (–SH) allows it to coordinate with metal ions, forming stable complexes. Researchers have explored its use in designing novel luminescent polymers when combined with cadmium(II) salts . These complexes can find applications in sensors, catalysis, and materials science.

Surface-Enhanced Raman Scattering (SERS) Probes

In a recent study, 1H-1,2,4-triazole-3-thiol was employed to create a surface-enhanced Raman scattering-based probe for rapid and accurate detection of DNA markers . SERS is a powerful technique for ultrasensitive detection, making this application relevant in biosensing and diagnostics.

Medicinal Chemistry

The triazole moiety appears in many biologically active compounds. Researchers have explored the synthesis of 1,2,3-triazoles and 1,3,4-triazoles for their potential as pharmacophores in drug design . While specific examples related to 3-cyclopentyl-1H-1,2,4-triazole-5-thiol are scarce, its structural similarity to other triazoles suggests potential medicinal applications.

Organometallic Chemistry

The thiol group in 1H-1,2,4-triazole-3-thiol enables its use in organometallic chemistry. Researchers have explored its reactivity in S-alkylation reactions, leading to a series of S-substituted derivatives . These derivatives may find applications as ligands, catalysts, or intermediates in organic synthesis.

Wirkmechanismus

Target of Action

It is known that triazole compounds, which include 3-cyclopentyl-1h-1,2,4-triazole-5-thiol, have the ability to bind with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can form luminescent polymers with certain salts, such as cadmium (ii) salts . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may interact with its targets in a similar manner.

Biochemical Pathways

It is known that triazole compounds can inhibit the corrosion of metals in certain solutions . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may affect similar biochemical pathways.

Pharmacokinetics

It is known that triazole compounds are soluble in water , which may impact the bioavailability of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol.

Result of Action

It is known that triazole compounds have a wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial effects . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may have similar effects.

Action Environment

It is known that triazole compounds can exhibit tautomerism in solution , suggesting that the action of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may be influenced by the chemical environment.

Eigenschaften

IUPAC Name |

5-cyclopentyl-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c11-7-8-6(9-10-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXTQPSTSDWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=S)NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)

![3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2572639.png)

![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)

![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)